3-Bromo-9-(m-tolyl)-9H-carbazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-9-(3-methylphenyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN/c1-13-5-4-6-15(11-13)21-18-8-3-2-7-16(18)17-12-14(20)9-10-19(17)21/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTODXFDAJAELSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890653-53-9 | |
| Record name | 3-Bromo-9-(m-tolyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational and Theoretical Investigations of 3 Bromo 9 M Tolyl 9h Carbazole and Its Derivatives
Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. worldscientific.comresearchgate.net It is widely applied to carbazole (B46965) derivatives to understand their fundamental properties. worldscientific.comresearchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties, such as the energies of molecular orbitals. worldscientific.comnih.gov
For carbazole-based molecules, DFT calculations, often using hybrid functionals like B3LYP, help in understanding how different substituent groups affect the electronic properties of the core structure. researchgate.netresearchgate.net The substitution of a bromine atom at the 3-position and a tolyl group at the 9-position of the carbazole ring significantly influences the distribution of electron density and the energy levels of the molecule. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic behavior and its potential in charge transport applications. researchgate.netrsc.org The HOMO level relates to the ability to donate an electron (hole transport), while the LUMO level corresponds to the ability to accept an electron (electron transport). The energy gap between HOMO and LUMO (the band gap) is a critical parameter for electronic and optical applications, such as in Organic Light Emitting Diodes (OLEDs). researchgate.netresearchgate.net
In carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole core, while the LUMO distribution can be influenced by acceptor moieties. researchgate.netrsc.org The introduction of substituents allows for the fine-tuning of these energy levels. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO level.
Theoretical studies on related carbazole systems demonstrate these principles. The functionalization with carbazole units is shown to improve electron/hole transport properties. researchgate.net While specific experimental values for 3-Bromo-9-(m-tolyl)-9H-carbazole are not detailed in the reviewed literature, DFT calculations for analogous structures provide insight into the expected orbital energies. The bromine atom acts as a weak electron-withdrawing group, and the tolyl group is a weak electron-donating group, leading to a balance of properties that can be advantageous for creating bipolar materials capable of transporting both holes and electrons. researchgate.netossila.com
Table 1: Representative Frontier Orbital Energies for Substituted Carbazole Derivatives
| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method |
|---|---|---|---|---|
| (2,7)-Carbazole Linkage Derivative | -5.67 | -2.84 | 2.83 | DFT/B3LYP |
| (3,6)-Carbazole Linkage Derivative | -5.71 | -2.81 | 2.90 | DFT/B3LYP |
| (9N)-Carbazole Linkage Derivative | -5.73 | -2.83 | 2.90 | DFT/B3LYP |
This table presents data from theoretical studies on various carbazole linkage derivatives to illustrate typical energy levels. The values are representative and may differ for this compound. researchgate.netossila.com
Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donor part to an electron-acceptor part of the same molecule upon photoexcitation. nih.gov This phenomenon is highly dependent on the molecular structure and the polarity of the surrounding environment. researchgate.net In donor-acceptor (D-A) type molecules, ICT can lead to unique photophysical properties, such as dual fluorescence and large Stokes shifts.
For 9-arylcarbazole derivatives, the carbazole unit typically serves as the electron donor. The attached aryl group, in this case, the m-tolyl group, can act as an acceptor or modulate the donor strength. The bromine atom at the 3-position further influences the electron density distribution. Studies on the closely related 9-(p-tolyl)-9H-carbazole have shown that the tolyl group can enhance radiative efficiency through ICT mechanisms. The dihedral angle between the carbazole plane and the tolyl ring is a critical factor; a more twisted conformation can promote a twisted intramolecular charge transfer (TICT) state. researchgate.net
DFT and time-dependent DFT (TD-DFT) calculations are used to model these ICT processes. nih.gov These calculations can reveal the nature of the excited states and the extent of charge separation. For instance, analysis of related carbazole-based chromophores shows a charge transfer band in the visible range of the electronic spectrum, which is a hallmark of ICT. researchgate.net The low HOMO-LUMO energy gap calculated for some carbazole derivatives is also indicative of potential ICT character. nih.gov
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. d-nb.infonih.gov For a molecule like this compound, MD simulations can explore the rotational freedom around the C-N bond that connects the m-tolyl group to the carbazole nitrogen.
The key parameter in this analysis is the dihedral angle between the plane of the carbazole system and the plane of the tolyl ring. This angle dictates the degree of π-conjugation between the two moieties, which in turn affects the electronic and photophysical properties. A large dihedral angle, approaching 90°, would electronically decouple the tolyl group from the carbazole core. nih.gov
While specific MD studies on this compound were not found, crystallographic and computational studies on similar structures provide valuable data. For example, the crystal structure of 3-bromo-9-(4-fluorobenzyl)-9H-carbazole shows a large dihedral angle of 88.2° between the carbazole and benzene (B151609) rings. nih.gov Similarly, a DFT study on 9-p-tolyl-9H-carbazole-3-carbaldehyde calculated a twisted angle of 65°. nih.gov MD simulations would allow for the study of how this angle fluctuates in solution or in an amorphous solid state, providing a more complete picture of the molecule's conformational landscape. nih.gov
Theoretical Predictions for Reactive Sites and Derivatization Potential
Theoretical methods can predict the most likely sites for chemical reactions on a molecule, guiding synthetic efforts for creating new derivatives. For this compound, several reactive sites can be identified.
The Bromine Atom: The C-Br bond at the 3-position is a prime site for derivatization. The bromine atom can be readily substituted or used in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the attachment of a wide array of functional groups, enabling the synthesis of more complex molecules with tailored properties for applications in OLEDs or as pharmaceutical intermediates. rsc.org
The Carbazole Ring: The carbazole ring itself can undergo further electrophilic substitution. Computational tools like the Fukui function, derived from DFT, can be used to predict the chemical reactivity of different atoms in the molecule. researchgate.net This analysis can identify which of the remaining unsubstituted positions on the carbazole core are most susceptible to electrophilic attack.
The m-Tolyl Group: The methyl group on the tolyl ring can also be a site for certain reactions, such as free-radical substitution, although this is generally less controlled than reactions on the aromatic rings.
These theoretical predictions are invaluable for the rational design of new materials. By understanding the reactive sites, chemists can strategically modify the parent molecule to fine-tune its electronic levels, charge transport characteristics, and emissive properties for specific technological applications. rsc.org
Advanced Applications of 3 Bromo 9 M Tolyl 9h Carbazole and Polymeric Systems in Organic Electronic Devices
Integration in Organic Light-Emitting Diodes (OLEDs) as Host or Emitting Components
Derivatives of 3-Bromo-9H-carbazole are frequently used as building blocks for synthesizing host materials for highly efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. ossila.com The bromine at the 3-position is significant as it reduces the likelihood of oxidation, which is beneficial for creating stable materials for advanced electronic applications. hcchems.com
Role in Charge Transport Layers (Hole-Transporting Materials)
Carbazole-based materials are well-regarded for their hole-transporting capabilities. nih.gov The carbazole (B46965) core acts as an electron donor and can be easily functionalized at various positions to create materials with tailored charge transport properties. nih.gov The planar structure of carbazole facilitates hole mobility, making it a valuable component in the hole-transporting layers (HTLs) of OLEDs.
In OLEDs, the HTL is responsible for efficiently transporting holes from the anode to the emissive layer. The performance of the HTL directly impacts the device's efficiency and stability. researchgate.net Carbazole derivatives, due to their excellent charge transport properties, are often used to synthesize novel high-Tg hole-transporting materials (HTMs) that lead to more thermally stable OLEDs. mdpi.com The development of effective HTMs is a critical area of research aimed at improving the operational lifetime of OLEDs, which can be limited by the thermal stability of the HTL material. researchgate.net
Design Principles for Thermally Activated Delayed Fluorescence (TADF) Emitters and Hosts
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. The design of TADF emitters and host materials is crucial for achieving high efficiency. Carbazole derivatives are instrumental in this area.
The design of TADF host materials often involves creating a bipolar structure, incorporating both electron-donating and electron-accepting moieties. A bipolar host material based on a bi-carbazole core and a phosphine (B1218219) oxide amide unit demonstrated a high triplet energy of 2.76 eV, making it suitable as a host for blue phosphorescent emitters. ossila.com The high triplet energy of the host ensures efficient energy transfer to the TADF emitter and prevents back-energy transfer.
For TADF emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is essential to facilitate efficient reverse intersystem crossing (RISC) from the T1 to the S1 state. The molecular design of carbazole-based TADF emitters often focuses on separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve a small ΔEST.
Device Architecture and Performance Parameters (e.g., Efficiency, Stability)
The thickness of the emissive layer can significantly affect device efficiency, with thicker EMLs sometimes leading to more efficient devices. frontiersin.org Furthermore, the introduction of blocking layers that confine charge carriers to the EML can enhance performance. frontiersin.org
The stability of OLEDs, particularly at high temperatures, is a crucial factor for applications such as automotive displays and lighting. researchgate.net The use of materials with high thermal stability, such as those derived from carbazole, is a key strategy to improve operational lifetime. researchgate.nettheses.fr For instance, an OLED device incorporating a bipolar host material with a bi-carbazole core achieved a maximum external quantum efficiency (EQE) of 13.4%, a current efficiency of 31.5 cd/A, and a power efficiency of 31.0 lm/W. ossila.com Another device using a terpyridine-based host and a TADF emitter reached a high EQE of 31.8%. ossila.com
Table 1: Performance of OLEDs with Carbazole-Based Materials
| Host Material | Emitter | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
|---|---|---|---|---|
| PBCz-PO ossila.com | FIrpic ossila.com | 13.4 ossila.com | 31.5 ossila.com | 31.0 ossila.com |
| DPEPO ossila.com | TCzTrz ossila.com | 31.8 ossila.com | 39.4 ossila.com | 61.5 ossila.com |
| H2 nih.gov | FIrpic nih.gov | 10.3 nih.gov | 23.9 nih.gov | 24.9 nih.gov |
Application in Organic Photovoltaic Cells (OPVs) and Perovskite Solar Cells (PSCs)
Carbazole-based materials have also found significant application in the field of solar energy conversion, particularly in organic photovoltaic cells (OPVs) and perovskite solar cells (PSCs). nih.govnih.gov Their excellent hole-transporting properties and tunable electronic characteristics make them suitable for use as hole-transporting materials (HTMs) in these devices. nih.gov
Development as Hole Transporting Materials (HTMs) in PSCs
Perovskite solar cells have emerged as a highly promising photovoltaic technology. researchgate.net A critical component of a high-performance PSC is the hole-transporting material (HTM), which facilitates the efficient extraction of holes from the perovskite absorber layer to the electrode. nih.govresearchgate.net
Carbazole derivatives have been extensively investigated as HTMs in PSCs. nih.gov The design of these materials often involves creating π-extended structures to enhance their charge transport properties. nih.gov A set of novel HTMs based on carbazole units with isomeric structural linking demonstrated promising efficiencies of nearly 18% in PSCs, outperforming the commonly used HTM, spiro-OMeTAD, in terms of stability. nih.gov The ability to fine-tune the ionization energies of these carbazole-based HTMs ensures efficient hole injection from the perovskite layer. nih.gov
Dye-Sensitized Solar Cell (DSSC) Sensitizer (B1316253) Design Incorporating Carbazole Donors
In dye-sensitized solar cells (DSSCs), a sensitizer dye absorbs light and injects electrons into a wide-bandgap semiconductor. Carbazole derivatives are widely used as the electron donor component in the design of D-π-A (Donor-π-bridge-Acceptor) sensitizers for DSSCs. researchgate.netepa.govresearchgate.net The carbazole unit's strong electron-donating nature and hole-transporting capability are highly beneficial for this application. researchgate.net
The molecular engineering of carbazole-based sensitizers is crucial for optimizing their performance. nih.gov Non-planar structures can effectively reduce dye aggregation, which is a common issue that can limit device efficiency. researchgate.netepa.gov The choice of the π-bridge and acceptor units in the D-π-A architecture also significantly influences the optical and photovoltaic properties of the DSSC. rsc.org For example, studies have shown that incorporating different acceptor and π-spacer units can lead to a bathochromic shift in the absorption spectrum and higher extinction coefficients, which are desirable for efficient light harvesting. rsc.org
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 3-Bromo-9-(m-tolyl)-9H-carbazole | - |
| 2,2′,7,7′-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene | spiro-OMeTAD |
| 9'-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9,9''-diphenyl-9H,9'H,9''H-3,3':6',3''-tercarbazole | TCzTrz |
| bis(4,6-difluorophenyl)pyridinato-N,C2′)picolinate | FIrpic |
| tris(2-phenylpyridine)iridium(III) | Ir(ppy)3 |
| Bis[2-(diphenylphosphino)phenyl] ether oxide | DPEPO |
| Bipolar host material with a bi-carbazole core and a phosphine oxide amide unit | PBCz-PO |
Utilization in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) represent a cornerstone of modern organic electronics, serving not only as functional switching and amplification units but also as critical tools for evaluating the charge-transport characteristics of novel organic semiconductors. nih.gov The performance of these devices is intrinsically linked to the properties of the organic semiconductor used as the active layer. nih.govfrontiersin.org Carbazole-based materials, including derivatives of this compound, are of significant interest for OFET applications due to their inherent electronic properties and processability. frontiersin.orgossila.com
The fundamental structure of an OFET consists of a semiconductor layer, a gate electrode, a dielectric layer, and source/drain electrodes. By applying a voltage to the gate electrode, an electric field is generated across the dielectric, which modulates the charge carrier concentration in the semiconductor channel between the source and drain electrodes, thereby controlling the current flow. nih.gov The efficiency of this process is quantified by key parameters such as charge carrier mobility (µ), the on/off current ratio, and the threshold voltage. frontiersin.org
Carbazole derivatives are often employed as the active material in OFETs. bohrium.com For instance, research into carbazole-based macrocycles has demonstrated their potential as active materials in organic electronics. bohrium.com In one study, two distinct cyclocarbazole derivatives were integrated into OFETs to assess their charge transport capabilities. bohrium.com The inclusion of π-conjugated spacers, such as ethynylene groups, between carbazole units was found to be an effective strategy for enhancing electronic delocalization within the macrocycles, a crucial factor for efficient charge transport. bohrium.com Although research on n-type organic semiconductors for OFETs is progressing, they generally still exhibit lower carrier mobility and air stability compared to their p-type counterparts. rsc.org
While specific OFET performance data for this compound is not extensively detailed in the reviewed literature, the investigation of structurally similar compounds provides valuable insights. For example, its isomer, 3-Bromo-9H-carbazole, is a well-known building block for synthesizing semiconductor materials used in OFETs. ossila.com The development of multifunctional OFETs, which integrate additional functionalities like photo-responsiveness by using photochromic molecules, is also an active area of research. rsc.org The molecular-level understanding of charge transport in the organic semiconductor layer, often modeled using kinetic Monte Carlo simulations, is crucial for designing materials that can lead to higher device efficiencies. nih.gov
Development of Carbazole-Based Radical Systems for Ambipolar Charge Transport
A significant challenge in organic electronics is the development of materials that can efficiently transport both holes (p-type) and electrons (n-type), a property known as ambipolar charge transport. Carbazole derivatives are traditionally known as excellent hole-transporting materials. rsc.orgresearchgate.net However, recent research has focused on modifying the carbazole core to induce electron-transporting abilities, thereby creating ambipolar materials.
One successful strategy involves the creation of stable organic radical adducts. researchgate.netresearchgate.net The open-shell electronic configuration of these radicals is directly responsible for their ambipolar charge transport properties. For example, combining carbazole fragments with a tris(2,4,6-trichlorophenyl)methyl (TTM) radical core has produced stable radical adducts that exhibit bipolar transport. researchgate.net These materials form amorphous glassy states, which is advantageous for device fabrication, and show non-dispersive charge transport for both holes and electrons. researchgate.net The bipolarity is attributed to the radical character, while the carbazole moiety helps in forming the stable glassy state. researchgate.net
In these systems, the electrochemical behavior is a key indicator of their transport properties. Cyclic voltammetry studies on these radical adducts show both oxidation and reduction peaks, confirming their amphoteric nature, which is essential for ambipolarity. researchgate.net In contrast, the non-radical precursors of these molecules typically show irreversible oxidation and no reduction peaks, and consequently, no observable charge drift mobility. This definitively proves that the ambipolar transport is a direct result of the stable radical nature of the compounds.
Another approach to induce n-type behavior in carbazoles is to introduce strong electron-withdrawing groups into the carbazole structure. rsc.orgresearchgate.net For instance, the incorporation of a tricyanovinyl group onto the carbazole core has been shown to afford electron-transporting capabilities to the typically hole-transporting carbazole derivative. rsc.orgresearchgate.net This creates a "push-pull" electronic structure within the molecule, facilitating the transport of both charge carriers.
The charge carrier mobility in these carbazole-based radical systems can be quite high for amorphous small molecules. Studies using the time-of-flight (TOF) method have reported mobility values that are among the highest detected for glassy molecular materials. researchgate.net
Below is a table summarizing the charge transport properties of selected carbazole-based radical adducts.
| Compound/System | Hole Mobility (µh) [cm²/Vs] | Electron Mobility (µe) [cm²/Vs] | Measurement Technique | Reference |
| (4-(N-carbazolyl)-2,6-dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical | 10⁻³ | 10⁻² | Xerographic TOF | researchgate.net |
| TTM radical with carbazolyl fragment (Adduct 1) | 0.0025 | 0.0017 | TOF | researchgate.net |
| TTM radical with indolyl fragment (Adduct 2) | 0.0017 | 0.0005 | TOF | researchgate.net |
Polymerization and Oligomerization Strategies for 3 Bromo 9 M Tolyl 9h Carbazole
Cross-Coupling Polymerization of Brominated Carbazole (B46965) Monomers (e.g., Suzuki, Stille, Heck)
Cross-coupling reactions are powerful tools for the synthesis of conjugated polymers, enabling the formation of carbon-carbon bonds between aromatic units. For a monomer like 3-Bromo-9-(m-tolyl)-9H-carbazole, the bromine atom at the 3-position serves as a reactive handle for these transformations, while the 6-position remains available for further functionalization or polymerization, making it an AB-type monomer.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most prevalent methods for synthesizing polycarbazoles. acs.orgmdpi.comnih.gov A highly controlled version of this method is the Suzuki–Miyaura Catalyst-Transfer Polycondensation (SCTP). This technique allows for the synthesis of polymers in a chain-growth manner, affording precise control over molecular weight and low polydispersity. For instance, the SCTP of related brominated carbazole monomers, such as potassium 3-(6-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate, has been successfully demonstrated. nih.gov By carefully selecting the initiator and controlling reaction conditions like temperature, it is possible to create well-defined, end-functionalized polycarbazoles while minimizing side reactions like cyclic by-product formation. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium. acs.orgrsc.org It is renowned for its tolerance to a wide variety of functional groups and is a cornerstone in the synthesis of conjugated polymers. wiley-vch.de Stille polycondensation can be used to create high molecular weight poly(heteroaromatic) materials by reacting a di-stannyl monomer with a di-halide monomer. wiley-vch.de In the case of this compound, it could be converted to a stannyl (B1234572) derivative or polymerized with a co-monomer that has two organotin functionalities.
Heck Coupling: While less common for carbazole homopolymerization, the Heck reaction, which couples an alkene with an aryl halide, can be employed to incorporate carbazole units into polymer backbones, particularly for creating ladder-type polymers through tandem reactions involving initial polymerization followed by intramolecular cyclization. mdpi.com
The general conditions for these cross-coupling polymerizations involve a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system. The choice of these components is critical to achieving high yields and desired polymer characteristics.
Design and Synthesis of Conjugated Polymers and Copolymers Incorporating this compound Subunits
The monomer this compound is a valuable building block for designing a wide array of conjugated polymers and copolymers with tailored electronic and photophysical properties. acs.org Carbazole is an excellent electron-donating unit, and its derivatives are widely used as host materials or hole-transporting layers in organic light-emitting diodes (OLEDs) and as donor materials in polymer solar cells. acs.orgmdpi.com
The synthesis strategy often involves copolymerization of the carbazole monomer with an electron-accepting (A) co-monomer to create a donor-acceptor (D-A) polymer architecture. This D-A approach is highly effective for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby narrowing the optical band gap and shifting absorption and emission to longer wavelengths. acs.org Common acceptor units include benzothiadiazole, benzotriazole (B28993), and thiophene (B33073) derivatives. acs.orgnih.gov
Direct arylation polymerization (DAP) has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the monomers with organometallic reagents. acs.org For example, a D-A copolymer can be synthesized via direct arylation between a dibrominated carbazole derivative and a co-monomer with active C-H bonds. acs.org
Below is a representative table of results for the synthesis of D-A copolymers containing benzotriazole and thiophene units, illustrating typical outcomes of such polycondensation reactions.
| Polymer | Co-monomer | Yield (%) | Mₙ (g/mol) | PDI (Đ) |
|---|---|---|---|---|
| P1 | 3-octylthiophene | 93 | 22,300 | 2.1 |
| P2 | 2,2'-bithiophene | 82 | 28,100 | 2.5 |
| P3 | Thieno[3,4-b] Current time information in Bangalore, IN.dioxine | 75 | 15,600 | 1.9 |
| P4 | 4,4-dioctyl-4H-silolo-[3,2-b:4,5-b']dithiophene | 78 | 19,400 | 2.3 |
Data is representative of typical palladium-catalyzed polycondensation reactions for synthesizing D-A copolymers and is adapted from findings on benzotriazole-thiophene systems. nih.gov Mₙ = Number-average molecular weight, PDI = Polydispersity Index.
Influence of Monomer Structure on Polymer Architecture and Network Formation
The specific structure of the this compound monomer plays a critical role in defining the final polymer's architecture, morphology, and electronic properties. mdpi.comresearchgate.net
N-Substituent (m-tolyl group): The substituent at the nitrogen (N9) position is crucial for several reasons. Firstly, it ensures solubility of the resulting polymer in common organic solvents, which is essential for solution-based processing. Secondly, the N-substituent's size and orientation influence the polymer's conformation. The m-tolyl group, being non-planar with respect to the carbazole core, introduces steric hindrance that can disrupt intermolecular π-π stacking. researchgate.net This disruption can prevent aggregation-caused quenching (ACQ) in the solid state, leading to enhanced emission efficiency. The electronic nature of the substituent also tunes the HOMO energy level of the carbazole unit; the electron-donating nature of the tolyl group can slightly raise the HOMO level compared to an unsubstituted N-H carbazole. researchgate.net Studies on various N-substituents in carbazole-fluorene copolymers have shown that the choice of substituent significantly impacts photoluminescence quantum yields and the performance of light-emitting devices. mdpi.comnih.gov
Bromine Position (C3): The polymerization via the 3- and 6-positions of the carbazole ring generally leads to polymers with a high degree of conjugation along the backbone. This linkage pattern is known to facilitate efficient charge transport. mdpi.com The single bromine at the 3-position makes the monomer suitable for producing regioregular polymers if the polymerization proceeds selectively, for example, in a head-to-tail fashion in an AB-type polymerization.
Solid-State Polymerization of Carbazole Derivatives
Solid-state polymerization is a technique where monomer crystals are polymerized directly without being dissolved. This method can lead to highly ordered, crystalline polymers that are often difficult to obtain from solution or melt polymerization. For conjugated polymers, achieving a high degree of order can significantly enhance charge carrier mobility.
Carbazole derivatives have been successfully polymerized in the solid state. mdpi.com For example, the in-situ solid-state polymerization of N-vinylcarbazole encapsulated within a polyoxometalate nanocomposite has been reported. mdpi.com Another study demonstrated microwave-assisted solid-state polymerization of carbazole within the layers of bentonite (B74815) clay. acs.org Furthermore, characterization of polymers synthesized from carbazole-functionalized isocyanides using solid-state NMR has revealed well-defined helical architectures, showcasing the potential of solid-state methods to create highly organized macromolecular structures. This approach, if applied to monomers like this compound, could potentially yield polymers with unique morphologies and superior electronic properties due to enhanced intermolecular order.
Controlled Polymerization Techniques (e.g., RAFT Polymerization)
Controlled or living polymerization techniques are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures like block copolymers. While cross-coupling methods can be controlled to some extent (e.g., SCTP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a premier technique for controlling radical polymerization.
RAFT polymerization is particularly suited for monomers containing a vinyl group. While this compound is not directly polymerizable via RAFT, it can be chemically modified to incorporate a vinyl group, for example, at the tolyl substituent, to create a monomer like 3-bromo-9-(m-vinylphenyl)-9H-carbazole. Such monomers can then undergo RAFT polymerization.
Studies on N-vinylcarbazole (NVC) and its derivatives have shown that trithiocarbonate-based RAFT agents provide excellent control over the polymerization, yielding polymers with very low dispersities (Đ < 1.1) and high fidelity of the chain-end functionality. rsc.org This high degree of control allows for the synthesis of well-defined homopolymers and, crucially, block copolymers. rsc.orgresearchgate.net For instance, block copolymers of poly(N-vinylcarbazole) with poly(n-butyl acrylate) have been successfully prepared, demonstrating the versatility of the technique. rsc.org
The ability to create such well-defined block copolymers is a significant advantage, as it allows for the combination of different material properties within a single macromolecule, enabling the self-assembly of nano-structured materials for advanced applications.
The table below presents typical results for the RAFT polymerization of a vinyl-functionalized carbazole monomer, highlighting the level of control achievable.
| Polymer | Target Mₙ (g/mol) | Actual Mₙ (g/mol) | PDI (Đ) |
|---|---|---|---|
| Poly(vinyl-carbazole derivative) 1 | 5,000 | 5,200 | 1.15 |
| Poly(vinyl-carbazole derivative) 2 | 10,000 | 10,800 | 1.12 |
| Poly(vinyl-carbazole derivative) 3 | 20,000 | 19,500 | 1.18 |
Data is representative for the controlled polymerization of vinyl-carbazole monomers using RAFT agents, adapted from literature findings. researchgate.net Mₙ = Number-average molecular weight, PDI = Polydispersity Index.
Functional Derivatization and Chemical Transformations of 3 Bromo 9 M Tolyl 9h Carbazole
Palladium-Catalyzed Cross-Coupling Reactions at the C3-Bromine Position (e.g., Suzuki, Sonogashira)
The bromine atom at the C3-position of 3-Bromo-9-(m-tolyl)-9H-carbazole serves as a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex and conjugated molecular architectures.
Suzuki-Miyaura Coupling: This reaction is a widely used method for creating biaryl structures by coupling an organoboron compound with an organohalide. libretexts.orgharvard.edu In the case of this compound, the C3-Br bond can react with various aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This method is highly efficient for extending the π-conjugation of the carbazole (B46965) core, which is crucial for tuning the emission color and charge-transporting properties of the resulting materials for applications in organic light-emitting diodes (OLEDs). nih.gov The general scheme for the Suzuki-Miyaura coupling reaction involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu
Sonogashira Coupling: To introduce acetylenic moieties, the Sonogashira coupling is employed. libretexts.org This reaction couples the C3-bromine atom with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org The introduction of an alkyne linker can significantly influence the electronic properties and the spatial arrangement of the molecule, impacting its photophysical behavior and potential for use in molecular wires or other optoelectronic devices. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper(I) acetylide intermediate. libretexts.org
A variety of palladium catalysts and ligands can be utilized for these transformations, with the choice often depending on the specific substrates and desired reaction conditions. Common catalysts include Pd(PPh₃)₄ and PdCl₂(dppf), which have demonstrated high efficacy in coupling reactions involving carbazole derivatives. nih.gov
N-Functionalization Strategies for Modified Electronic Properties
Further functionalization at the nitrogen atom of the carbazole core is a common strategy to modulate these properties. nih.gov For instance, the introduction of different aryl or alkyl groups at the N9-position can alter the dihedral angle between the substituent and the carbazole plane, thereby influencing the degree of π-conjugation and the charge-transport characteristics. While direct modification of the existing m-tolyl group is less common, the synthesis of analogues with different N9-substituents provides a pathway to a diverse range of carbazole-based materials with tailored electronic properties. This approach has been instrumental in developing materials for a variety of applications, from neuroprotective agents to antitumor compounds. nih.gov
Introduction of Acceptor/Donor Units for Intramolecular Charge Transfer Systems
The carbazole moiety is an excellent electron-donating unit. By coupling electron-accepting groups to the 3-position of the this compound scaffold via reactions like the Suzuki or Sonogashira coupling, it is possible to create donor-acceptor (D-A) systems. These systems are of great interest due to their potential to exhibit intramolecular charge transfer (ICT). rsc.orgnih.gov
Upon photoexcitation, an electron can be transferred from the electron-rich carbazole donor to the appended acceptor unit. rsc.org This ICT process can lead to the formation of a charge-separated excited state, which often results in broad, red-shifted, and solvent-dependent fluorescence. rsc.org The efficiency and wavelength of this emission can be precisely tuned by varying the strength of the donor and acceptor units and the nature of the linker connecting them. Such D-A molecules are key components in the design of materials for OLEDs, non-linear optics, and chemical sensors. For example, connecting a benzonitrile (B105546) or benzothiadiazole acceptor to a carbazole donor can result in luminophores with emissions ranging from blue to orange. rsc.org
Synthesis of Multi-branched and Starburst Architectures
This compound can serve as a building block for the construction of larger, more complex molecular architectures, such as multi-branched and starburst molecules. nih.gov These structures consist of a central core from which multiple "arms" or branches radiate outwards. nih.govresearchgate.net
By employing cross-coupling strategies, multiple this compound units can be attached to a central core molecule. For example, a molecule with multiple boronic acid functionalities could be coupled with several equivalents of the carbazole derivative to create a starburst structure. These highly branched, monodisperse macromolecules often exhibit enhanced thermal and morphological stability, good solution processability, and unique photophysical properties compared to their linear counterparts. nih.gov The three-dimensional architecture can help to prevent intermolecular interactions that often lead to quenching of fluorescence in the solid state, making them highly desirable for use in high-performance OLEDs and organic semiconductor lasers. nih.gov
Design of Ligands and Pincer Complexes Incorporating Carbazole Scaffolds
The carbazole framework can be incorporated into the design of ligands for transition metal complexes, including pincer-type ligands. The nitrogen atom and the aromatic carbons of the carbazole ring can act as coordination sites for metal ions.
While direct C-H activation of the carbazole core is a known method for creating such ligands, the C3-bromo position of this compound offers a convenient handle for introducing ligating functionalities through cross-coupling reactions. chim.it For instance, a phosphine (B1218219) or amine group could be introduced at the C3-position. Subsequent coordination to a metal center, potentially in conjunction with C-H activation at the C4-position or coordination via the N9-tolyl group's substituents, could lead to the formation of stable pincer complexes. These complexes have applications in catalysis, where the defined coordination environment around the metal center can lead to high selectivity and activity in various chemical transformations. mdpi.com
Advanced Characterization Methodologies for 3 Bromo 9 M Tolyl 9h Carbazole
The functional properties of 3-Bromo-9-(m-tolyl)-9H-carbazole, particularly in the context of materials science and organic electronics, are deeply rooted in its molecular structure, excited-state behavior, and solid-state organization. Understanding these structure-function relationships necessitates the use of advanced characterization techniques that go beyond basic identification. These methodologies provide critical insights into the electronic and physical properties that govern the performance of materials derived from this carbazole (B46965) building block.
Emerging Research Directions and Future Outlook
Rational Design of Next-Generation Carbazole-Based Materials for Enhanced Performance
The rational design of materials based on the 3-Bromo-9-(m-tolyl)-9H-carbazole scaffold is a key area of research, primarily driven by the demand for high-performance organic electronics, such as Organic Light-Emitting Diodes (OLEDs). The core principle involves strategically modifying the molecular structure to control its photophysical and electronic properties.
The carbazole (B46965) moiety itself is an excellent hole-transporting unit and provides a rigid, planar structure with high thermal stability. nih.govnih.gov The introduction of a bromine atom at the 3-position and a tolyl group at the 9-position (nitrogen atom) are deliberate modifications to modulate the molecule's performance. The bromine atom, being an electron-withdrawing group, can influence the energy levels (HOMO/LUMO) of the molecule and serves as a reactive site for further functionalization through cross-coupling reactions like the Suzuki or Buchwald-Hartwig aminations. nih.gov This allows for the construction of more complex donor-acceptor (D-A) or bipolar molecules.
For instance, using 3-bromo-9H-carbazole as a building block, researchers have developed bipolar host materials with high triplet energies (e.g., 2.76 eV), which are suitable for efficient blue phosphorescent OLEDs (PHOLEDs). ossila.com The substitution at the 3-position is crucial as it can prevent the formation of lower-energy excimers or oligomers that would otherwise quench emission. ossila.com The tolyl group at the N-9 position helps to disrupt molecular packing in the solid state, which can improve the material's amorphous stability and solubility, both of which are critical for device fabrication. The dihedral angle between the carbazole core and the aryl substituent at the nitrogen atom influences intermolecular interactions and charge transport. nih.gov
Future design strategies for materials derived from this compound will likely focus on:
Creating Bipolar Hosts: Synthesizing molecules that possess both electron-donating (the carbazole) and electron-accepting moieties to achieve balanced charge transport, a key factor for high-efficiency OLEDs. ossila.com
Developing TADF Emitters: Engineering molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states to enable Thermally Activated Delayed Fluorescence (TADF), a mechanism that can lead to 100% internal quantum efficiency in OLEDs. nih.gov
Enhancing Photovoltaic Performance: Incorporating the carbazole derivative into dye-sensitized solar cells (DSSCs) or perovskite solar cells, where carbazole-based molecules have shown promise as hole-transport materials (HTMs). mdpi.com
| Substituent Position | Substituent Type | Effect on Properties | Potential Application |
|---|---|---|---|
| C3 (and/or C6) | Electron-withdrawing (e.g., Bromo, Cyano) | Lowers HOMO level, provides site for further functionalization. ossila.commdpi.com | Host materials, TADF emitters |
| N9 | Bulky aryl group (e.g., Tolyl) | Increases solubility, improves film morphology, tunes packing. nih.gov | Solution-processed devices |
| C2/C7 | Aryl or arylamino groups | Modulates charge transport and emission characteristics. nih.gov | Hole-transport layers, emitters |
| Multiple Positions | Donor-Acceptor units | Creates bipolar character for balanced charge injection/transport. nih.gov | High-efficiency PHOLEDs/TADF-OLEDs |
Sustainable Synthesis and Processing Methodologies for Carbazole Compounds
The conventional synthesis of functionalized carbazoles often involves multi-step processes with harsh reagents and metal catalysts. The future of carbazole chemistry, including the production of this compound, is increasingly geared towards sustainable and "green" methodologies.
Current research emphasizes the development of synthetic routes that are more atom-economical, energy-efficient, and environmentally benign. Key emerging strategies include:
C-H Activation/Functionalization: This approach allows for the direct introduction of functional groups onto the carbazole core without the need for pre-functionalized starting materials (like halogenated or boronic acid derivatives). This reduces the number of synthetic steps and waste generation. Palladium and rhodium catalysts have been used for regioselective C-H acylation and alkylation of carbazoles. nih.gov
Greener Catalysts: There is a shift towards using more abundant and less toxic metal catalysts, such as those based on copper or iron, as alternatives to precious metals like palladium or rhodium. nih.gov For instance, copper-catalyzed C-N coupling reactions have been employed for the synthesis of carbazole derivatives.
One-Pot Reactions: Cascade or tandem reactions, where multiple bond-forming events occur in a single reaction vessel, are being designed to synthesize complex carbazole structures efficiently. nih.gov This minimizes the need for intermediate purification steps, saving time, solvents, and energy.
Alternative Solvents and Energy Sources: The use of hazardous solvents is being replaced by greener alternatives like ionic liquids or even water. Microwave-assisted synthesis has also been shown to drastically reduce reaction times for preparing carbazole derivatives.
A typical synthesis for a brominated carbazole involves reacting the parent carbazole with a brominating agent like N-bromosuccinimide (NBS). ossila.com Future sustainable methods will aim to improve upon this by using catalytic amounts of reagents and milder conditions.
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Traditional (e.g., Ullmann, Bucherer) | Classic condensation and cyclization reactions. | Well-established procedures. | Harsh conditions, often low yields, stoichiometric reagents. |
| Palladium-Catalyzed Cross-Coupling | Suzuki, Buchwald-Hartwig, Heck reactions for C-C and C-N bond formation. | High efficiency, good functional group tolerance. | Cost and toxicity of palladium, need for pre-functionalized substrates. |
| Direct C-H Functionalization | Catalytic activation and functionalization of C-H bonds. nih.gov | High atom economy, fewer steps. | Controlling regioselectivity can be difficult. |
| Photocatalysis/Metal-Free Synthesis | Using light or organic catalysts to promote reactions. | Milder conditions, reduced metal contamination. | Scope of reactions is still developing. |
Multiscale Modeling and Predictive Design in Carbazole Research
Computational modeling has become an indispensable tool in materials science, enabling the predictive design of new carbazole-based materials before their costly and time-consuming synthesis. For a molecule like this compound, multiscale modeling can provide deep insights into its structure-property relationships.
Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) are used to calculate the electronic properties of a single molecule. These calculations can accurately predict:
Molecular Geometry: The optimal 3D structure, including bond lengths, angles, and the dihedral angle between the tolyl group and the carbazole plane. nih.gov
Electronic Energy Levels: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining the charge injection/transport properties and the optical bandgap.
Excited State Properties: The energies of triplet and singlet states, which are essential for designing OLED emitters (phosphorescence, TADF). nih.gov
Spectroscopic Properties: Predicting absorption and emission spectra to compare with experimental data.
Molecular Dynamics (MD): At a larger scale, MD simulations are used to model the behavior of many molecules together in a condensed phase (amorphous solid state). This is critical for understanding the bulk properties of a material, such as:
Morphology: How the molecules pack together in a thin film, which strongly influences charge transport.
Charge Mobility: Simulating how electrons or holes move from one molecule to another.
Thermal Stability: Assessing the glass transition temperature and stability of the amorphous state.
By combining these computational techniques, researchers can screen virtual libraries of derivatives based on the this compound scaffold. This predictive approach accelerates the discovery of next-generation materials by identifying the most promising candidates for synthesis and experimental validation. nih.govmdpi.com
Exploration of Novel Applications Beyond Current Scope (e.g., sensors, catalysts)
While the primary focus for carbazole derivatives has been in optoelectronics, the unique electronic structure of this compound makes it a candidate for a range of other advanced applications.
Chemical Sensors: The electron-rich carbazole core is sensitive to its chemical environment. The fluorescence of carbazole derivatives can be quenched or enhanced upon binding with specific analytes. This property is being exploited to develop chemosensors.
Ion Detection: Carbazole-based fluorescent sensors have been designed for the highly sensitive and selective detection of metal ions (like Cu²⁺) and anions. mdpi.com The functional groups on the carbazole ring can be tailored to act as specific binding sites.
Biological Sensing: The ability to intercalate with biomolecules and the potential for fluorescence make carbazole derivatives interesting probes for biological imaging.
Catalysis:
Photocatalysis: The photoactive nature of carbazoles allows them to act as photocatalysts, using light to drive chemical reactions.
Heterogeneous Catalysis: Carbazole derivatives can be used as building blocks to create Microporous Organic Polymers (MOPs). mdpi.com These materials have high surface areas and can be designed with catalytic sites within their pores, making them useful for applications in gas storage, separation, and heterogeneous catalysis.
The bromine atom on this compound is a key feature that facilitates its use as a versatile intermediate. It allows for the easy attachment of this carbazole unit to other molecular fragments or polymer backbones, expanding its utility in these novel application areas.
Q & A
Q. Why do reported dihedral angles between carbazole and aryl substituents vary across studies?
- Analysis : Variations arise from substituent electronic effects (e.g., electron-withdrawing vs. donating groups) and crystallization conditions. For instance, fluorobenzyl derivatives show smaller dihedral angles (88.2°) due to reduced steric bulk compared to chlorobenzyl analogs (91.2°) . Validate via comparative crystallography and Hirshfeld surface analysis.
Q. How can conflicting photoluminescence quantum yields (PLQYs) in literature be resolved?
- Analysis : PLQY discrepancies often stem from solvent polarity (e.g., higher yields in non-polar solvents) or aggregation state. Standardize measurements using integrating spheres and control solvent degassing to minimize oxygen quenching. Cross-validate with transient absorption spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
